molecular formula C12H14N2O2 B1296400 4-amino-N-butylphthalimide CAS No. 68930-97-2

4-amino-N-butylphthalimide

Cat. No. B1296400
CAS RN: 68930-97-2
M. Wt: 218.25 g/mol
InChI Key: HCVCNKOLEMUCHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-amino substituted phthalimides, which includes 4-amino-N-butylphthalimide, has been described in the literature . The process involves an atom-efficient one-step synthesis that tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 4-amino-N-butylphthalimide is similar to other amines, with the nitrogen atom being sp3-hybridized . The three substituents occupy three corners of a regular tetrahedron, with the lone pair of electrons occupying the fourth corner .

Scientific Research Applications

Neuroprotective Potential in Neurological Disorders

4-amino-N-butylphthalimide derivatives, such as 3-N-Butylphthalide (NBP), exhibit significant neuroprotective effects, particularly in the treatment of ischemic stroke and degenerative diseases. NBP, initially isolated from the seeds of Apium graveolens Linn., has demonstrated a multifaceted action on several mechanisms, including reducing oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. Its structure allows for modification, suggesting its potential as a basis for new therapeutic approaches in various neurological conditions beyond stroke management. This highlights the compound's role in advancing neuroprotective strategies (Abdoulaye & Guo, 2016).

Advancements in Peptide Studies

4-amino-N-butylphthalimide derivatives have been instrumental in peptide research, particularly in the study of peptide synthesis and structure. The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), for instance, has been used as a spin label probe in peptides, facilitating the analysis of backbone dynamics, secondary structures, and peptide-membrane interactions. This underscores the compound's utility in understanding peptide behavior and function at a molecular level (Schreier et al., 2012).

Role in Cancer Therapy

The naphthalimide family, including 1,8-naphthalimide derivatives, exhibits potent anticancer properties through DNA intercalation. Modifications of the naphthalimide structure affect its DNA-binding ability, indicating a promising avenue for the development of new antitumor agents. These derivatives demonstrate the importance of structural adaptability in drug design, offering insights into the molecular mechanisms of cancer therapy and the potential for creating more effective treatments (Tandon et al., 2017).

properties

IUPAC Name

5-amino-2-butylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVCNKOLEMUCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316997
Record name 4-amino-N-butylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-butylphthalimide

CAS RN

68930-97-2
Record name NSC309963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-N-butylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-butyl-4-nitrophthalimide (1.45 g, 5.8 mmol) in methanol (30 mL) was added drop wise to a well stirred solution of sodium dithionite (6.50 g, 37.1 mmol) and sodium carbonate (3.22 g, 30.5 mmol) in water (40 mL), while the temperature was maintained at 70° C. After addition, heating at 70° C. was continued for a further 30 minutes, then the reaction mixture was allowed to cool to room temperature. The reaction volume was reduced to one third by rotary evaporation, and the residual water solution was extracted with diethyl ether (2×50 mL). The combined organic phases were dried with anhydrous Na2SO4, and then taken to dryness. The residual oil was recrystallised from ethanol/water to give 750 mg (59%) of N-butyl-4-aminophthalimide.
Quantity
1.45 g
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30 mL
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6.5 g
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3.22 g
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Quantity
40 mL
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Synthesis routes and methods II

Procedure details

0.001 g of ammonium vanadate and 0.5 g of titanium dioxide extrudate containing 1% by weight of metallic palladium and having a particle size of 3 mm (from Johnson Matthey) are added to a suspension consisting of 50 ml of water and 2.5 g of 4-nitro-N-butylphthalimide. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at 65° C. for 68 hours. During this time, 97% of the theoretical amount of hydrogen, based on the 4-nitro-N-butylphthalimide, is absorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with 50 ml of water and the combined aqueous phases are then filtered through a paper filter and washed with 250 ml of water. Drying at 80° C. under reduced pressure (125 mbar) gives 1.7 g (80%) of 4-amino-N-butylphthalimide.
Quantity
2.5 g
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reactant
Reaction Step One
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0.001 g
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0.5 g
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catalyst
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0 (± 1) mol
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catalyst
Reaction Step Five
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50 mL
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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